2-Ethyl-4-methylthiazole is an organic compound belonging to the class of thiazoles, specifically categorized as a 2,4-disubstituted thiazole. Its chemical formula is , and it has a molecular weight of approximately 127.21 g/mol. The compound is characterized by a distinctive green, nutty, and pistachio-like aroma, making it notable in various food products, particularly in coffee varieties such as Coffea arabica and Coffea canephora, where it has been detected but not quantified . The International Union of Pure and Applied Chemistry name for this compound is 2-ethyl-4-methyl-1,3-thiazole, and it is associated with the CAS Registry Number 15679-12-6.
2-Ethyl-4-methylthiazole plays a significant role in flavor perception. It contributes to the characteristic "green," "nutty," and "pistachio" flavors in various food items like coffee, cocoa, and baked goods []. The exact mechanism by which it interacts with taste receptors is not fully elucidated, but its structure is believed to play a crucial role. The combination of the aromatic thiazole ring and the attached alkyl groups likely contributes to its specific flavor profile.
Synthesis of 2-ethyl-4-methylthiazole can be achieved through several methods:
The primary applications of 2-ethyl-4-methylthiazole include:
Several compounds share structural similarities with 2-ethyl-4-methylthiazole. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
4-Methylthiazole | Contains methyl group at position 4 | Lacks ethyl substitution at position 2 |
2-Methylthiazole | Contains methyl group at position 2 | Lacks ethyl substitution at position 3 |
5-Ethylthiazole | Ethyl group at position 5 | Different substitution pattern compared to 2-ethyl-4-methylthiazole |
2-Ethylthiazole | Ethyl group at position 2 | Lacks methyl substitution at position 4 |
The unique combination of both ethyl and methyl substitutions at specific positions distinguishes 2-ethyl-4-methylthiazole from these similar compounds, contributing to its distinct flavor profile and potential applications in food science.
Irritant